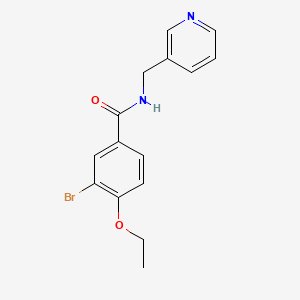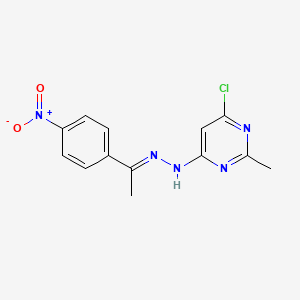![molecular formula C19H16N2O2S B5703150 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as MATB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MATB is a thioamide derivative of 2-aminobenzamide and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in cellular processes such as DNA replication and protein synthesis. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its potential therapeutic applications. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to inhibit the activity of enzymes involved in Alzheimer's disease, making it a potential treatment for this neurodegenerative disorder.
One limitation of using 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its potential toxicity. While 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit promising therapeutic applications, it may also have negative side effects on healthy cells and tissues. Additionally, the synthesis of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be complex and time-consuming, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. One direction is the development of new drugs based on the structure of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. Researchers can modify the structure of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide to improve its efficacy and reduce its toxicity. Another direction is the investigation of the mechanism of action of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. Understanding how 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide inhibits the activity of certain enzymes can provide insight into the development of new drugs. Finally, researchers can investigate the potential of 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Méthodes De Synthèse
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized through a multi-step reaction process. The starting material, 2-aminobenzamide, is first reacted with 2-naphthyl isothiocyanate to form 2-naphthylthiourea. This intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to form 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to exhibit a range of potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to inhibit the activity of enzymes involved in the development of Alzheimer's disease, making it a potential treatment for this neurodegenerative disorder.
Propriétés
IUPAC Name |
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-9-5-4-8-16(17)18(22)21-19(24)20-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPBCAYGMYZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)


![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)



![6-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5703172.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)